molecular formula C14H17ClN2O3S B2737306 N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448136-97-7

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2737306
CAS No.: 1448136-97-7
M. Wt: 328.81
InChI Key: YJRMKUZRXLPZET-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a methoxytetrahydrothiophenyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Methoxytetrahydrothiophenyl Intermediate: This step involves the synthesis of the 3-methoxytetrahydrothiophen-3-yl intermediate through a series of reactions, including thiophene ring formation and methoxylation.

    Coupling with Chlorophenyl Isocyanate: The intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the oxalamide moiety or the chlorophenyl group, leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl and methoxytetrahydrothiophenyl groups may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorophenyl)-N2-(methyl)oxalamide: Lacks the methoxytetrahydrothiophenyl group, resulting in different chemical properties and applications.

    N1-(2-bromophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide: Substitution of chlorine with bromine alters reactivity and potential biological activity.

Uniqueness

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-20-14(6-7-21-9-14)8-16-12(18)13(19)17-11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMKUZRXLPZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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